molecular formula C23H29N3O5S2 B2876901 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850908-98-4

4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2876901
CAS No.: 850908-98-4
M. Wt: 491.62
InChI Key: IWMROULVBXQTEQ-VHXPQNKSSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a benzothiazole moiety, and a sulfamoyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the sulfamoyl group, and the coupling of these intermediates with the benzamide core. Common reagents used in these reactions include sulfur, amines, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Advanced techniques such as chromatography and crystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the benzothiazole ring or the sulfamoyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide or benzothiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, while the sulfamoyl group could modulate the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a hydroxyl group.

    4-Iodobenzoic acid: An isomer of iodobenzoic acid with a carboxylic acid functionality.

    2-Fluorodeschloroketamine: A derivative of ketamine with a fluorine substitution.

Uniqueness

4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds like cresol or 4-iodobenzoic acid, this compound’s complexity allows for more diverse applications and interactions in various scientific fields.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S2/c1-5-26-20-11-6-17(2)16-21(20)32-23(26)24-22(27)18-7-9-19(10-8-18)33(28,29)25(12-14-30-3)13-15-31-4/h6-11,16H,5,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMROULVBXQTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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